molecular formula C14H22N2O B11873605 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11873605
M. Wt: 234.34 g/mol
InChI Key: SFYRMPKSQTWHEY-UHFFFAOYSA-N
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Description

1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an azepane group and a propanol chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a secondary amine and an alcohol functional group. These structural features make it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azepane moiety.

    Attachment of the Propanol Chain: The final step involves the addition of a propanol chain to the pyridine ring, which can be achieved through a Grignard reaction or other alkylation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The azepane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, tosylates.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with receptors or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The propanol chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-(6-(Azepan-1-yl)pyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a propanol chain.

    3-(6-(Pyrimidin-2-ylmethyl)-1,4-diazepan-1-yl)propan-1-ol: Contains a pyrimidine ring and a diazepane group.

    3-(Pyrrolidin-1-yl)propan-1-ol: Features a pyrrolidine ring instead of an azepane group.

Uniqueness: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyridine ring, azepane group, and propanol chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[6-(azepan-1-yl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C14H22N2O/c1-2-13(17)12-7-8-14(15-11-12)16-9-5-3-4-6-10-16/h7-8,11,13,17H,2-6,9-10H2,1H3

InChI Key

SFYRMPKSQTWHEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCCCCC2)O

Origin of Product

United States

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